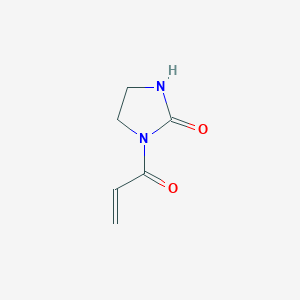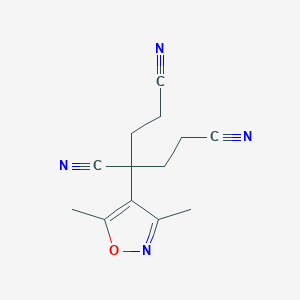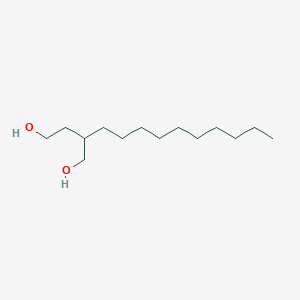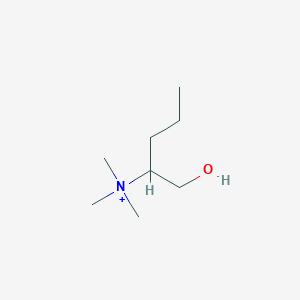
1-Acryloylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acryloylimidazolidin-2-one is a compound that belongs to the class of imidazolidinones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The presence of both an acryloyl group and an imidazolidinone ring in its structure makes this compound a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acryloylimidazolidin-2-one typically involves the incorporation of the carbonyl group into 1,2-diamines. One common method is the reaction of N,N’-dialkylethylenediamines with a carbonyl source under oxidative conditions. For instance, the reaction can be carried out using a CO/O2 mixture in the presence of a catalytic amount of selenium at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reaction parameters is crucial to ensure the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acryloylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The acryloyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.
Scientific Research Applications
1-Acryloylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Acryloylimidazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A parent compound with similar structural features but lacking the acryloyl group.
Benzimidazolidin-2-one: A related compound with a benzene ring fused to the imidazolidinone structure.
Uniqueness
1-Acryloylimidazolidin-2-one is unique due to the presence of the acryloyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other imidazolidinone derivatives.
Properties
CAS No. |
112756-19-1 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-prop-2-enoylimidazolidin-2-one |
InChI |
InChI=1S/C6H8N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2H,1,3-4H2,(H,7,10) |
InChI Key |
NOGWCEWHRRVCQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)


![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

